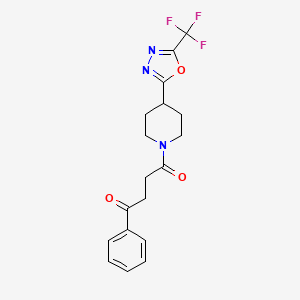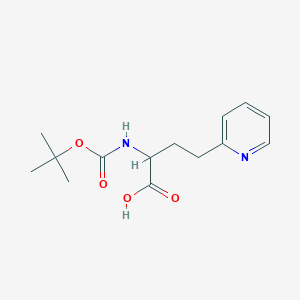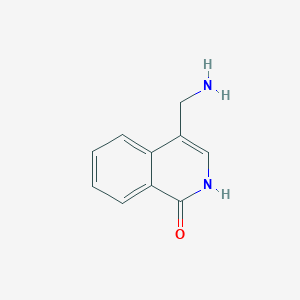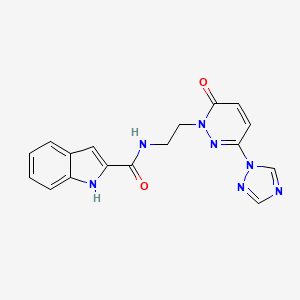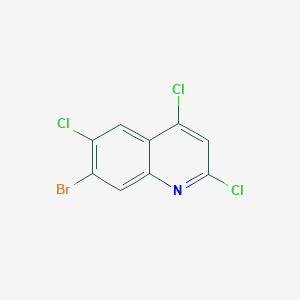
7-Bromo-2,4,6-trichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4,6-trichloroquinoline, also known as BTQ, is a chemical compound that has been extensively studied for its various properties . It has a molecular formula of C9H3BrCl3N .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 Carbon atoms, 3 Hydrogen atoms, 1 Nitrogen atom, 3 Chlorine atoms, and 1 Bromine atom . The exact mass is 308.851440 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.38 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 358.3±37.0 °C at 760 mmHg . The flash point is 170.5±26.5 °C .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
7-Bromo-2,4,6-trichloroquinoline serves as an intermediate in the synthesis of various quinoline derivatives. For instance, Lei et al. (2015) optimized the synthesis of a quinoline compound, which is a key intermediate for PI3K/mTOR inhibitors, starting from 6-bromoquinolin-4-ol and involving steps like nitration, chlorination, alkylation, reduction, and substitution. This optimization opens avenues for synthesizing derivatives of NVP-BEZ235, a potent PI3K inhibitor Lei et al., 2015. Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline, leading to the efficient one-pot synthesis of tribromoquinoline and dibromo-tetrahydroquinoline, which are valuable for synthesizing novel trisubstituted quinoline derivatives Şahin et al., 2008.
Photolabile Protecting Group
The brominated hydroxyquinoline, related to this compound, is noted for its application as a photolabile protecting group. Fedoryak and Dore (2002) introduced 8-bromo-7-hydroxyquinoline (BHQ) as a new photolabile protecting group for carboxylic acids, demonstrating its superior efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications, compared to other caging groups. This compound also exhibits increased solubility and minimal fluorescence, making it useful in biological contexts Fedoryak & Dore, 2002. Zhu et al. (2006) further validated the efficiency of 8-bromo-7-hydroxyquinoline, emphasizing its compatibility with two-photon excitation (2PE) techniques, which is crucial for studying cell physiology and the action of biological effectors in real-time Zhu et al., 2006.
Pharmaceutical Intermediates
The structure and properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Malmgren et al. (2008) described the large-scale manufacturing process of thymitaq, an anticancer agent, starting from 6-bromo-5-methylanthranilic acid, highlighting the compound's role in the synthesis of pharmaceuticals Malmgren et al., 2008.
Safety and Hazards
The safety data sheet for 7-Bromo-2,4,6-trichloroquinoline indicates that it is classified as a warning under the GHS classification . It has hazard statements of H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
7-bromo-2,4,6-trichloroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHHSFKEDTUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
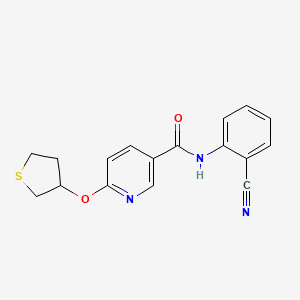
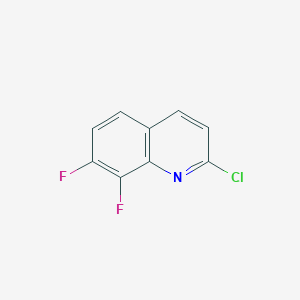

![2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2598471.png)
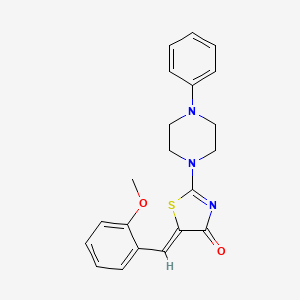

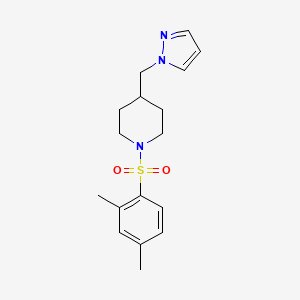
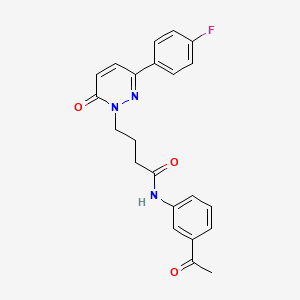

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)
